molecular formula C14H24N2O4 B13019441 (R)-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid

(R)-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid

Cat. No.: B13019441
M. Wt: 284.35 g/mol
InChI Key: VCWDXMPEVSUFHI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with various biological targets. The spiro structure provides rigidity and unique spatial orientation, which can influence its binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific Boc protecting group and the ®-configuration, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

(3R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18)/t10-/m1/s1

InChI Key

VCWDXMPEVSUFHI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](NC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.